molecular formula C16H13ClN4O B12051577 4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 15953-87-4

4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12051577
CAS No.: 15953-87-4
M. Wt: 312.75 g/mol
InChI Key: HTFLYSCICSWITG-UHFFFAOYSA-N
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Description

The compound 4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazol-3-one family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and a ketone group. Its structure features a 3-chlorophenyl diazenyl substituent at the 4-position, a methyl group at the 5-position, and a phenyl group at the 2-position (Figure 1). Diazenyl groups (N=N) are known for their conjugation effects, influencing electronic properties and reactivity.

For example, benzoyl derivatives are prepared by reacting 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with benzoyl chloride in dioxane under basic conditions (calcium hydroxide) . Similar methods likely apply to the target compound, substituting benzoyl chloride with 3-chlorophenyl diazenyl precursors.

Properties

CAS No.

15953-87-4

Molecular Formula

C16H13ClN4O

Molecular Weight

312.75 g/mol

IUPAC Name

4-[(3-chlorophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C16H13ClN4O/c1-11-15(19-18-13-7-5-6-12(17)10-13)16(22)21(20-11)14-8-3-2-4-9-14/h2-10,15H,1H3

InChI Key

HTFLYSCICSWITG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:

    Diazotization: The process begins with the diazotization of 3-chloroaniline. This involves treating 3-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in an alkaline medium to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or catalytic hydrogenation.

    Substitution: The chlorophenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: Na2S2O4 in aqueous medium or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antipyretic agent.

    Materials Science: The compound is used in the development of organic dyes and pigments due to its azo group, which imparts vivid colors.

    Biological Studies: It is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Industrial Applications: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

    DNA Interaction: It may intercalate with DNA, affecting replication and transcription processes, which could explain its antimicrobial and antiviral activities.

    Radical Scavenging: The compound may act as a radical scavenger, neutralizing reactive oxygen species (ROS) and reducing oxidative stress.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Pyrazol-3-one derivatives differ primarily in substituents at the 4-position, which significantly impact their physicochemical and spectral properties. Below is a comparative table of key analogs:

Compound Name 4-Position Substituent 2-Position Substituent Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Target Compound: 4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 3-Chlorophenyl diazenyl (N=N-C₆H₄-Cl) Phenyl N/A Expected: C=O stretch ~1660 cm⁻¹; aromatic C-H/N-H ~3000-3300 cm⁻¹ -
(4Z)-5-(Pentafluoroethyl)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 3-Chlorophenyl hydrazinylidene + pentafluoroethyl Phenyl 179–180 IR: 1664 cm⁻¹ (C=O); ¹⁹F NMR: δ46.83 (CF₂), δ78.50 (CF₃)
4-Benzylidene-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one Benzylidene (C₆H₅-CH=) 2-Chlorophenyl N/A X-ray: Dihedral angles 65.9° (Cl-phenyl) and 21.8° (phenyl)
(4Z)-4-((1-(3-Fluorophenyl)-1H-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 3-Fluorophenyl triazole methylene Phenyl N/A Crystallizes in monoclinic P2₁/c
2-(3-Chlorophenyl)-4-[[5-(ethylsulphonyl)-2-hydroxyphenyl]azo]-5-methyl-2,4-dihydro-3H-pyrazol-3-one Ethylsulphonyl-hydroxyphenyl azo 3-Chlorophenyl N/A Molecular formula: C₁₈H₁₇ClN₄O₄S

Key Observations :

  • Electron-Withdrawing Groups: The 3-chlorophenyl diazenyl group in the target compound introduces electron-withdrawing effects, enhancing thermal stability compared to non-halogenated analogs. Fluorinated derivatives (e.g., pentafluoroethyl in ) exhibit even higher stability due to strong C-F bonds.
  • Planarity and Packing : X-ray studies on 4-benzylidene analogs reveal dihedral angles between substituents and the pyrazole ring, influencing π-π stacking and crystallinity . The target compound’s diazenyl group may promote planarity, akin to hydrazinylidene derivatives .
  • Spectral Signatures : The C=O stretch in IR (~1660 cm⁻¹) is consistent across analogs. Fluorinated compounds show distinct ¹⁹F NMR signals (e.g., δ46–78 ppm for CF₂/CF₃ groups) , absent in the target compound.

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